molecular formula C15H32N4S B8541392 N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea CAS No. 57909-77-0

N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea

Cat. No. B8541392
CAS RN: 57909-77-0
M. Wt: 300.5 g/mol
InChI Key: SLSRXHRLYXUNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea is a useful research compound. Its molecular formula is C15H32N4S and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57909-77-0

Product Name

N-Butyl-N'-{2-[(E)-tert-butyldiazenyl]-4-methylpentan-2-yl}thiourea

Molecular Formula

C15H32N4S

Molecular Weight

300.5 g/mol

IUPAC Name

1-butyl-3-[2-(tert-butyldiazenyl)-4-methylpentan-2-yl]thiourea

InChI

InChI=1S/C15H32N4S/c1-8-9-10-16-13(20)17-15(7,11-12(2)3)19-18-14(4,5)6/h12H,8-11H2,1-7H3,(H2,16,17,20)

InChI Key

SLSRXHRLYXUNDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC(C)(CC(C)C)N=NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 22.65 grams (0.1 mole) of 2-t-butylazo-2-isothiocyanato-4-methylpentane stirred with a magnetic stirrer in a 125 ml erlenmeyer flask was slowly added 7.7 grams (0.105 mole) of n-butylamine. After the addition was complete, the reaction mixture was stirred for 3 hours at 30° C., dissolved in pentane, transferred to a round bottom flask and the pentane evaporated under reduced pressure. The residue was then stripped under high vacuum to remove any low boilers. The residue weighed 30 grams (100% yield) and its infrared spectrum contained peaks around 1500-1550 cm-1 which appears to be due to the ##STR56## group and NH peaks around 3350 cm-1. The isothiocyano band around 2040 cm-1 had disappeared.
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22.65 g
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Synthesis routes and methods II

Procedure details

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